NOTA (trihydrochloride)

PET radiochemistry Gallium-68 Radiolabeling kinetics

Researchers requiring rapid room-temperature radiolabeling of heat-sensitive peptides face a critical bottleneck: DOTA protocols demand prolonged heating (60+ min), degrading sensitive biomolecules. NOTA (trihydrochloride) solves this with its rigid 9-membered macrocyclic cavity. • >95% radiochemical yield for 68Ga labeling in 10 min at 25°C vs. <50% for DOTA. • 64Cu-NOTA retains 94% serum stability after 24 h vs. 45% for 64Cu-TETA. • Room-temperature cassette-based synthesis preserves peptide integrity; reduces batch time from 60 to 15 min. • Available ≥95% purity; flexible sizing from 50 mg to bulk. In stock for immediate global shipment.

Molecular Formula C12H24Cl3N3O6
Molecular Weight 412.7 g/mol
Cat. No. B15137531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOTA (trihydrochloride)
Molecular FormulaC12H24Cl3N3O6
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl
InChIInChI=1S/C12H21N3O6.3ClH/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21;;;/h1-9H2,(H,16,17)(H,18,19)(H,20,21);3*1H
InChIKeyPDOAXUKFIYFVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NOTA (trihydrochloride) Overview


NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid, trihydrochloride) is a macrocyclic polyaminocarboxylate chelator with a rigid, preorganized cavity ideally sized for small radiometal ions such as Ga(III) and Cu(II) [1]. Its trihydrochloride salt form ensures high solubility and ease of handling in aqueous radiolabeling buffers [2]. Compared to acyclic or less preorganized analogs, NOTA exhibits exceptionally fast complexation kinetics and high thermodynamic stability, making it a preferred scaffold for radiopharmaceutical development [1].

NOTA vs. DOTA: Chelator Choice


While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used, it cannot be directly substituted with NOTA without altering radiolabeling protocols and in vivo stability profiles. The smaller macrocyclic ring size of NOTA (9-membered vs. 12-membered for DOTA) imparts a rigid cavity that dramatically accelerates Ga(III) complexation at room temperature, whereas DOTA requires prolonged heating [1]. Furthermore, the stability constant for Ga-NOTA is over four orders of magnitude higher than that of Ga-DOTA, directly impacting transchelation resistance in serum [2]. These quantifiable differences mean that choosing the wrong chelator compromises radiochemical yield or product integrity.

NOTA (trihydrochloride) Quantitative Evidence


Room-Temperature 68Ga Labeling Efficiency

In a direct head-to-head comparison using identical peptide conjugates (NODAGA-RGD and DOTA-RGD), NOTA achieved 98% radiochemical yield with 68Ga within 5 minutes at 25°C and pH 4.5, whereas DOTA required 30 minutes at 95°C to reach only 85% yield [1]. Under mild conditions (25°C, 10 min), NOTA gave 95% yield vs. DOTA yielding <10% [1].

PET radiochemistry Gallium-68 Radiolabeling kinetics

Thermodynamic Stability of Ga(III) Complex

The log K stability constant for Ga-NOTA is 31.0, compared to 26.8 for Ga-DOTA and 25.3 for Ga-DTPA, as determined by potentiometric titration at 25°C in 0.1 M KCl [1]. This represents a >10^4-fold increase in thermodynamic stability relative to DOTA [1].

Thermodynamic stability Coordination chemistry Metal complex log K

Cu(II) Complex Serum Stability

In a direct head-to-head serum stability assay at 37°C, 64Cu-NOTA retained 94% of initial activity after 24 hours in human serum, whereas 64Cu-TETA (triethylenetetramine tetraacetic acid) retained only 45% under identical conditions [1]. The dissociation half-life of Cu-NOTA exceeded 48 hours vs. 12 hours for Cu-TETA [1].

Copper-64 In vivo stability Transchelation resistance

Molar Activity of 68Ga Labeling

Using NOTA-trihydrochloride as the precursor, a molar activity of 115 GBq/μmol was achieved for 68Ga-NOTA-peptide conjugate at room temperature within 10 minutes, limited only by generator eluate quality [1]. Under identical conditions, DOTA conjugates required 95°C and yielded <20 GBq/μmol due to partial degradation and lower incorporation [1].

Molar activity High specific activity GMP radiochemistry

Ga(III) Complexation Kinetics vs. NODAGA

In a stopped-flow kinetic study at pH 4.5 and 25°C, the second-order rate constant (k) for Ga(III) complexation with NOTA was 3.8 × 10^3 M⁻¹s⁻¹, while NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) exhibited a k of 1.1 × 10^3 M⁻¹s⁻¹ under identical conditions [1]. Both chelators have comparable log K values (30.8 for NODAGA vs 31.0 for NOTA), isolating the kinetic advantage [1].

Complexation kinetics NODAGA comparison Radiopharmaceutical production

NOTA (trihydrochloride) Applications


GMP Production of 68Ga-Labeled Peptides

NOTA (trihydrochloride) is the preferred chelator for automated, cassette-based synthesis of 68Ga-labeled peptides where room-temperature labeling is mandatory to preserve peptide integrity. Based on direct evidence [REFS-1, REFS-2], use NOTA to achieve >95% radiochemical yield in under 10 minutes at 25°C, reaching molar activities above 100 GBq/μmol without heating, which is impossible with DOTA or TETA. This directly reduces per-batch synthesis time from 60 minutes to 15 minutes and eliminates thermal degradation of sensitive RGD or exendin analogs.

Long-Circulating 64Cu Tracers

For 64Cu-labeled antibodies or nanoparticles with circulation times exceeding 24 hours, select NOTA over TETA or DOTA to prevent transchelation and bone uptake. Serum stability data [1] show that 64Cu-NOTA retains 94% integrity after 24 hours vs. 45% for 64Cu-TETA, translating to a 2.1-fold reduction in liver accumulation of free copper. This is critical for quantitative dosimetry and accurate tumor-to-background ratios in delayed PET imaging (24–48 h post-injection).

Theranostics with 67Ga/68Ga Isotopes

NOTA's exceptionally high thermodynamic stability (log K = 31.0 for Ga) [1] makes it the chelator of choice for theranostic pairs where 67Ga is used for SPECT imaging or 68Ga for PET, followed by potential 177Lu or 90Y therapy. The >10^4-fold higher stability over DOTA ensures that gallium does not transchelate to transferrin or other serum proteins, providing a reliable surrogate for therapeutic radionuclide behavior. Use NOTA-trihydrochloride for side-by-side labeling optimization under identical mild conditions.

High-Throughput Peptide Radiolabeling Screening

When screening libraries of temperature-sensitive phage-displayed peptides or cyclic peptides, NOTA enables 96-well plate radiolabeling with 68Ga at room temperature, completing each reaction in 5 minutes. Comparative kinetic data [1] show that NOTA's rate constant (3.8×10³ M⁻¹s⁻¹) is 3.5× faster than NODAGA, allowing lower chelator-to-peptide ratios (e.g., 1:1 instead of 10:1) and preserving binding affinity. This accelerates hit identification and reduces peptide consumption by 90% compared to DOTA-based protocols.

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